ethyl 4-{2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate
Description
Ethyl 4-{2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core. This bicyclic system is substituted at position 2 with a morpholine ring, a nitrogen- and oxygen-containing heterocycle known to enhance solubility and modulate pharmacokinetic properties . The core is further functionalized at position 6 with an acetamido linker bridging to an ethyl benzoate group. Thiazolo-pyrimidine derivatives are pharmacologically significant, often exhibiting antimicrobial, anticancer, or kinase inhibitory activities .
Properties
IUPAC Name |
ethyl 4-[[2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-2-30-19(28)13-3-5-14(6-4-13)22-15(26)11-25-12-21-17-16(18(25)27)31-20(23-17)24-7-9-29-10-8-24/h3-6,12H,2,7-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQAKBVPPBBUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core can be synthesized by reacting 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF).
Alkylation and Substitution: The thione intermediate is then alkylated at the sulfur atom using various alkyl halides in the presence of triethylamine (Et3N) in acetonitrile.
Coupling with Benzoic Acid Derivative: The morpholino derivative is then coupled with ethyl 4-aminobenzoate using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thiazolopyrimidine moieties.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, in solvents like water or acetic acid.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols, in solvents like DMF or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industrial Applications: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolopyrimidine core is known to interact with nucleic acids and proteins, potentially inhibiting their function. The morpholine ring may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 4-{2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate can be contextualized by comparing it to analogous thiazolo-pyrimidine derivatives reported in the literature. Below is a detailed analysis:
Structural Analogues
Pharmacological and Physicochemical Properties
- Solubility : Morpholine’s polarity likely increases aqueous solubility relative to aromatic substituents (e.g., trimethoxybenzylidene or phenyl groups) .
- Bioactivity : Thiazolo-pyrimidines with electron-rich substituents (e.g., coumarin in ) exhibit enhanced DNA intercalation or kinase inhibition . The target’s morpholine and benzoate groups may favor interactions with hydrophobic enzyme pockets.
- Metabolic Stability : Ethyl esters (common in and the target compound) are prone to hydrolysis, whereas morpholine’s stability could prolong half-life .
Key Differentiators
- The morpholin-4-yl group distinguishes the target compound from phenyl- or coumarin-substituted analogues, offering a balance of hydrophilicity and conformational flexibility.
Biological Activity
Ethyl 4-{2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory and antimicrobial activities, supported by relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholine ring and a thiazolo-pyrimidine moiety. Its molecular formula is with a molecular weight of approximately 432.55 g/mol. The presence of these functional groups is significant in determining the compound's biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound.
- Inhibition of COX Enzymes :
- Bioassays :
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
-
Inhibition of Bacterial Growth :
- Studies have reported that derivatives with similar structures exhibit significant antimicrobial activity against various pathogens including E. coli and S. aureus. For instance, hybrid compounds showed enhanced potency against E. faecalis with a 16-fold increase in inhibitory activity compared to their precursors .
- Biofilm Formation :
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Pro-inflammatory Cytokines : The compound may modulate the expression of pro-inflammatory cytokines through the inhibition of NF-kB signaling pathways.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, contributing to their antimicrobial efficacy.
Case Study 1: Anti-inflammatory Efficacy
A study conducted on a series of thiazolo-pyrimidine derivatives demonstrated their efficacy in reducing inflammation in rat models. The compounds were administered at varying doses, and their effects were measured through paw edema and histological analysis of tissue samples.
Case Study 2: Antimicrobial Potency
Another study focused on the antimicrobial activity of ethyl derivatives against resistant strains of bacteria. The results indicated significant inhibition zones for certain derivatives when tested against E. coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
